

Biological activity of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate derivatives

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Compound of Interest

Compound Name: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

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An In-Depth Technical Guide on the Biological Activity of **1-Benzyl 4-methyl piperidine-1,4-dicarboxylate** Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of **1-Benzyl 4-methyl piperidine-1,4-dicarboxylate** derivatives and structurally related piperidine compounds. It includes a detailed summary of their anticancer, anti-acetylcholinesterase, and monoamine oxidase inhibitory activities, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by modulating various critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the *in vitro* cytotoxic activity of various piperidine derivatives against several human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, providing a quantitative measure of their potency.

Compound ID	Derivative Class	Cancer Cell Line	Cell Type	IC50 / GI50 (µM)	Reference
DTPEP	Dibenzo[b,f]thiepin- piperidine	MCF-7	Breast (ER+)	0.8 ± 0.04	[1]
MDA-MB-231	Breast (ER-)	1.2 ± 0.12	[1]		
Compound 17a	Piperidine Derivative	PC3	Prostate	0.81	[1]
MGC803	Gastric	1.09	[1]		
MCF-7	Breast	1.30	[1]		
Compound 16	Piperidine Derivative	786-0	Kidney	0.4 (µg/mL)	[1]
HT29	Colon	4.1 (µg/mL)	[1]		
NCI/ADR-RES	Ovarian (Resistant)	17.5 (µg/mL)	[1]		
PC-3	Prostate	<25 (µg/mL)	[1]		
Piperidine Complex	1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride	A549	Lung	32.43	[2]

Key Signaling Pathways in Anticancer Activity

Several crucial signaling pathways are modulated by piperidine derivatives, leading to the inhibition of cancer cell growth and induction of apoptosis.[3] These include the PI3K/Akt/mTOR, STAT3/NF-κB, and caspase activation pathways.[3][4][5]

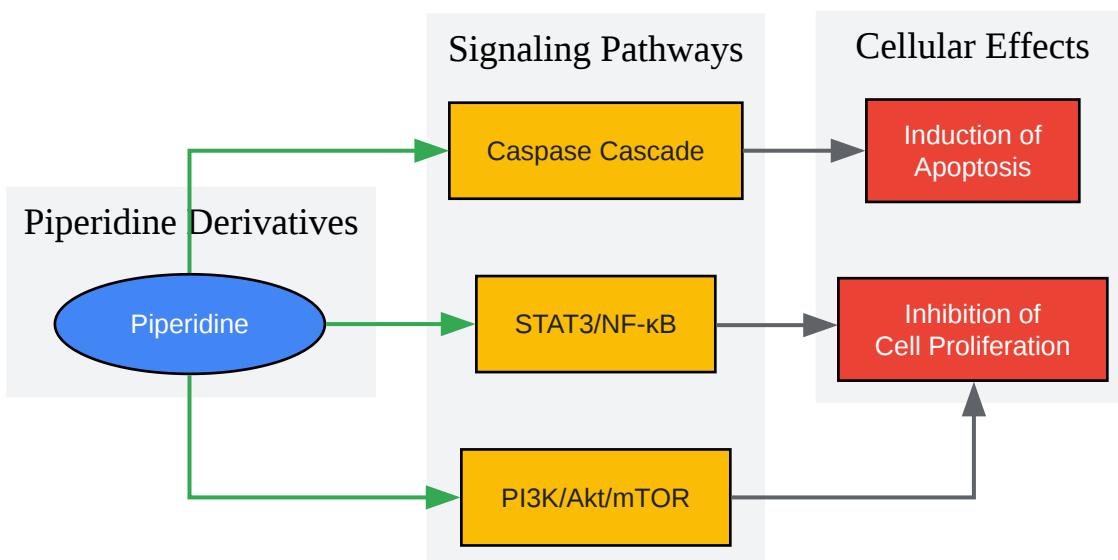
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Figure 1: Signaling pathways modulated by piperidine derivatives in cancer cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][6]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO_2 .[1]
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
- **MTT Addition:** After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C .[1]
- **Formazan Solubilization:** The medium containing MTT is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[1]

- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[\[1\]](#)

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain piperidine derivatives have been identified as potent AChE inhibitors.

Quantitative Data for AChE Inhibition

The inhibitory potency of piperidine derivatives against AChE is quantified by their half-maximal inhibitory concentration (IC50).

Compound Class	IC50 (μM)	Reference
Phthalimide-piperazine derivatives	16.42 ± 1.07 to 63.03 ± 4.06	[7]
Benzamide-piperidine derivatives	Potent inhibition reported	[8]
Piperidine-substituted triazines	Low nanomolar range	[9]

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used, simple, and rapid spectrophotometric method for the determination of acetylcholinesterase activity.[\[8\]](#)[\[10\]](#)

- Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Assay Procedure:

- In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).^[7]
- Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
- Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.^[10]
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.^[10]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Selective MAO inhibitors are valuable in the treatment of neurological disorders like Parkinson's disease.

Quantitative Data for MAO Inhibition

Several piperidine and piperine derivatives have shown selective inhibitory activity against MAO-B.

Compound Class	Enzyme	IC50 (µM)	Selectivity Index (SI) for MAO-B	Reference
Pyridazinobenzyl piperidine (Compound S5)	MAO-B	0.203	19.04	[11] [12]
MAO-A	3.857	[11] [12]		
Pyridazinobenzyl piperidine (Compound S16)	MAO-B	0.979	-	[11] [12]
Piperine	MAO-B	7.0	-	[13]
MAO-A	20.9	-	[13]	
Piperic acid n-propyl amide (Compound 3)	MAO-B	0.045	High	[14]
MAO-A	3.66	[14]		

General Workflow for Synthesis and Biological Evaluation

The development of novel piperidine derivatives follows a structured workflow from synthesis to biological characterization.

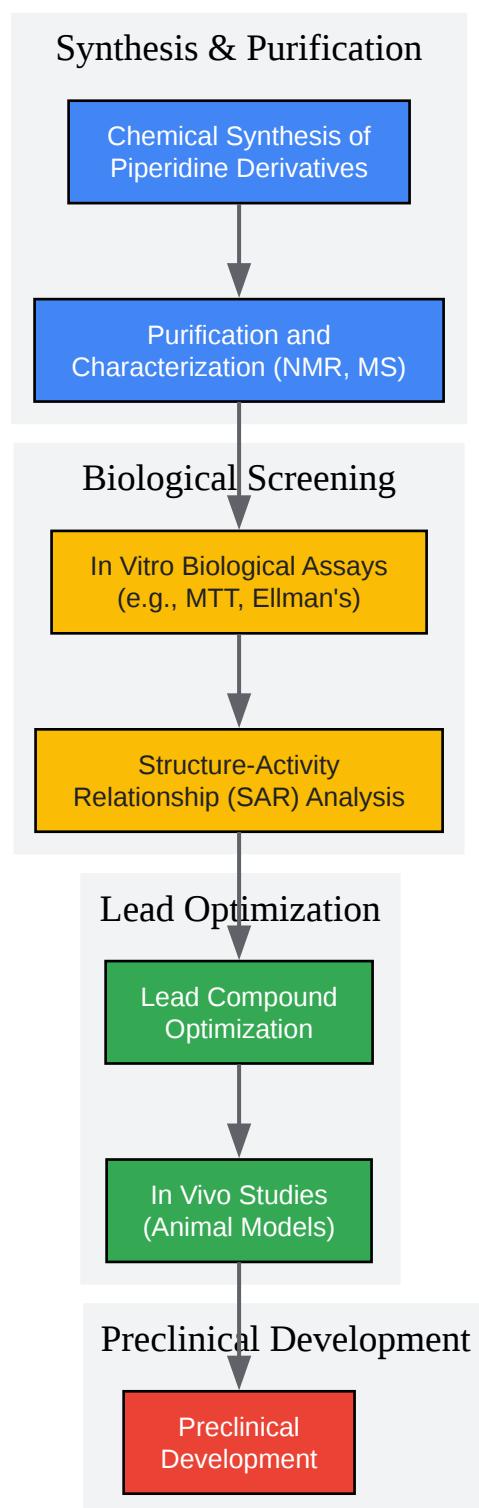
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Figure 2: General experimental workflow for the development of piperidine-based therapeutic agents.

This guide provides a foundational understanding of the biological activities of **1-benzyl 4-methyl piperidine-1,4-dicarboxylate** derivatives and related compounds. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

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